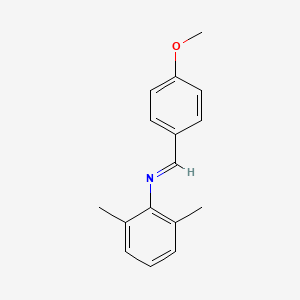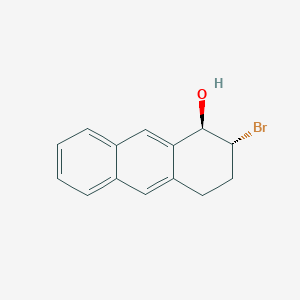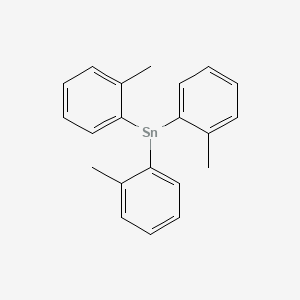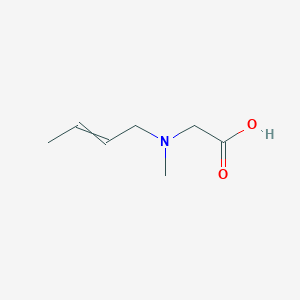
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of tert-butyl, difluoro, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine typically involves the reaction of tert-butylamine with difluorosilane and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction of tert-butylamine with difluorosilane: This step forms an intermediate compound.
Addition of trimethylsilyl chloride: This step completes the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The presence of difluoro and trimethylsilyl groups allows the compound to participate in unique chemical reactions, influencing pathways related to silicon chemistry. The exact molecular targets and pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-1,1,1-trifluoro-N-(trimethylsilyl)silanamine
- N-(tert-butyl)-N-(1-chloro-1,1-dimethylsilyl)amine
Uniqueness
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is unique due to the combination of tert-butyl, difluoro, and trimethylsilyl groups. This combination imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of difluoro groups enhances its reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
60253-78-3 |
|---|---|
Fórmula molecular |
C11H27F2NSi2 |
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
N-[tert-butyl(difluoro)silyl]-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C11H27F2NSi2/c1-10(2,3)14(15(7,8)9)16(12,13)11(4,5)6/h1-9H3 |
Clave InChI |
WPXFVVKSEIXDSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N([Si](C)(C)C)[Si](C(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
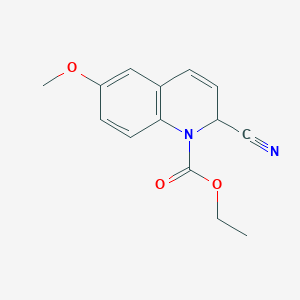
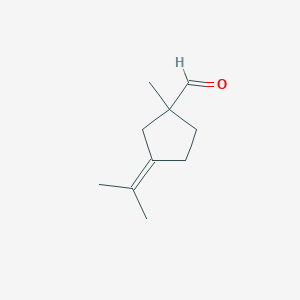

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
